3-Oxotetradecanoic acid
Overview
Description
3-Oxotetradecanoic acid is a long-chain fatty acid with an oxo-group at the third carbon position. It is an intermediate in fatty acid biosynthesis and plays a crucial role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxotetradecanoic acid can be synthesized through the acylation reaction of acid chloride with 2-3-oxomyristic acid ester . The specific operating conditions and procedures may vary depending on whether the synthesis is conducted in a laboratory or on an industrial scale.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Oxotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to yield corresponding alcohols.
Substitution: The oxo-group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted fatty acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxotetradecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound plays a role in fatty acid metabolism and is studied for its involvement in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other fatty acids
Mechanism of Action
The mechanism of action of 3-oxotetradecanoic acid involves its conversion from malonic acid via three enzymes: 3-oxoacyl-[acyl-carrier-protein] synthase, fatty-acid synthase, and beta-ketoacyl-acyl-carrier-protein synthase II . These enzymes facilitate the incorporation of the oxo-group at the third carbon position, making it a crucial intermediate in fatty acid biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid: A straight-chain, fourteen-carbon, long-chain saturated fatty acid.
3-Oxotetradecanoyl-CoA: A derivative of 3-oxotetradecanoic acid involved in metabolic pathways.
Uniqueness
This compound is unique due to its specific oxo-group at the third carbon position, which distinguishes it from other long-chain fatty acids. This structural feature makes it a valuable intermediate in various biosynthetic pathways and a subject of interest in metabolic research .
Properties
IUPAC Name |
3-oxotetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOZYOVXNPWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332384 | |
Record name | 3-oxotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Oxotetradecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88222-72-4 | |
Record name | 3-oxotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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